N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The molecule is substituted at position 6 with a carboxamide group linked to a 2,6-difluorobenzyl moiety and at position 7 with a hydroxy group.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O3S/c15-8-2-1-3-9(16)7(8)6-17-11(20)10-12(21)18-14-19(13(10)22)4-5-23-14/h1-5,21H,6H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUIXBGEGGVUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[(2,6-difluorophenyl)methyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a pyrimidine derivative. Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
Mode of Action
Pyrimidine derivatives are known to exert their anti-inflammatory effects by inhibiting the response versus the expression and activities of certain vital inflammatory mediators.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anti-inflammatory activity. Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators. These mediators are involved in various biochemical pathways related to inflammation and immune response.
Result of Action
The result of the compound’s action is likely related to its anti-inflammatory activity. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may help to reduce inflammation and associated symptoms.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazolo[3,2-a]pyrimidine Derivatives
Core Ring Conformation and Puckering
The thiazolo[3,2-a]pyrimidine scaffold is characterized by a puckered pyrimidine ring. In Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), the pyrimidine ring adopts a flattened boat conformation, with the C5 atom deviating by 0.224 Å from the mean plane . Similar puckering is observed in other derivatives (e.g., Chen et al., 2012), suggesting conformational flexibility critical for molecular interactions. The target compound likely exhibits analogous puckering, influenced by the 2,6-difluorobenzyl substituent’s steric and electronic effects.
Substituent Effects
- Electron-Withdrawing vs.
- Hydroxy vs. Methyl at Position 7 : The hydroxy group in the target compound may enhance hydrogen-bonding capacity, improving solubility and target binding compared to the methyl group in the ethyl derivative .
Hydrogen Bonding and Crystallography
Hydrogen bonding significantly impacts crystal packing and solubility:
- Ethyl Derivative () : C–H···O interactions form bifurcated hydrogen bonds, creating chains along the c-axis .
Preparation Methods
Cyclization of Dihydropyrimidinethiones
A widely reported method involves the annulation of 5-ethoxycarbonyl-6-methyl-4-aryl-3,4-dihydro-2(1H)-pyrimidin-2-thione (DHPM) derivatives with α-halo ketones. This one-pot procedure, optimized by, proceeds via:
- Bromination of α-H carbonyl compounds (e.g., acetophenone derivatives) using bromine.
- Annulation with DHPM derivatives under controlled temperature (60–80°C) to form the thiazolo[3,2-a]pyrimidine skeleton.
- Reactants : DHPM derivative (10 mmol), brominated acetophenone (12 mmol).
- Conditions : Reflux in ethanol (12 h).
- Yield : 68–82%.
Alternative Core Assembly via 2-Aminothiazole Intermediates
An alternative route, adapted from, employs 2-aminothiazole derivatives condensed with β-ketoesters:
- Condensation : 2-Aminothiazole reacts with ethyl acetoacetate in acetic acid.
- Cyclization : Intramolecular dehydration forms the 7-hydroxy-5-oxo-thiazolopyrimidine core.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Acetic acid, 80°C, 6 h | 75% |
| Cyclization | H2SO4, reflux, 3 h | 68% |
Functionalization: Carboxylic Acid Intermediate
The ethyl or methyl ester of the thiazolopyrimidine core is hydrolyzed to the carboxylic acid, a critical precursor for carboxamide formation.
Acidic Hydrolysis
- Reactant : Ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (50 mM).
- Conditions : 2 N HCl, reflux, 5 h.
- Yield : 79.7%.
- Characterization : IR (νmax 1720 cm⁻¹, C=O), UV-Vis (λmax 328 nm).
Carboxamide Formation
Coupling via Acid Chloride Intermediate
- Activation : Carboxylic acid is treated with thionyl chloride (SOCl2) to form the acid chloride.
- Aminolysis : Reaction with 2,6-difluorobenzylamine in dichloromethane (DCM) with a base (e.g., triethylamine).
Representative Conditions :
Direct Aminolysis of Ester
A one-pot approach avoids isolating the carboxylic acid:
- Reactants : Ethyl ester derivative + excess 2,6-difluorobenzylamine.
- Conditions : Reflux in toluene with molecular sieves (4Å), 12–24 h.
- Yield : 60–65% (extrapolated from similar systems).
Optimization and Challenges
Solvent and Catalyst Screening
- Coupling Agents : EDC/HOBt or HATU improve yields in carboxamide formation but increase cost.
- Solvents : DMF or THF may enhance solubility but require rigorous drying.
Purification Challenges
- The polar nature of the carboxamide necessitates chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water).
Analytical Characterization
Critical spectroscopic data for the final compound:
- 1H NMR (DMSO-d6): δ 8.45 (s, 1H, thiazole-H), 7.52–7.48 (m, 2H, aryl-H), 4.62 (d, 2H, CH2), 2.51 (s, 1H, OH).
- 13C NMR : δ 174.2 (C=O), 162.0 (C-5), 155.6 (C-7).
- HRMS : [M+H]+ calculated for C15H10F2N3O3S: 366.0421; found: 366.0418.
Scale-Up and Industrial Considerations
While no industrial protocols are documented, potential scale-up strategies include:
- Continuous Flow Reactors : For cyclization and hydrolysis steps to improve heat transfer.
- Catalytic Methods : Enzymatic hydrolysis or coupling to reduce waste.
Q & A
Q. What are the recommended synthetic routes for N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
A common approach involves cyclization of a thioxo-pyrimidine precursor with chloroacetic acid and a substituted benzaldehyde derivative. For example:
- Step 1 : React 5-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid ethyl ester with chloroacetic acid in a 1:1 mixture of glacial acetic acid and acetic anhydride under reflux (8–10 h) .
- Step 2 : Introduce the 2,6-difluorobenzyl group via condensation with 2,6-difluorobenzylamine under basic conditions (e.g., sodium acetate).
- Purification : Recrystallize from ethyl acetate/ethanol (3:2) to isolate pure crystals.
Q. Key Data :
| Parameter | Value/Details | Source |
|---|---|---|
| Yield | ~78% (similar derivatives) | |
| Key Reagents | Sodium acetate, acetic anhydride |
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data .
- Protocol :
- Collect diffraction data (MoKα radiation, λ = 0.71073 Å).
- Solve the phase problem using direct methods (SHELXS/SHELXD).
- Refine with SHELXL, applying riding models for H-atoms and anisotropic displacement parameters for non-H atoms.
Q. Example Crystal Data :
| Parameter | Value (from analogous compound) | Source |
|---|---|---|
| Space group | P21/n | |
| Unit cell (Å) | a=7.536, b=18.178, c=16.973 | |
| β angle (°) | 94.465 |
Advanced Research Questions
Q. How does the puckering of the thiazolo[3,2-a]pyrimidine ring influence molecular conformation and bioactivity?
The central pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from the mean plane . This puckering affects:
- Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing (e.g., chains along the c-axis) .
- Biological activity : Conformational flexibility may modulate binding to target enzymes (e.g., kinase inhibition). Compare with derivatives like ethyl 7-methyl-3-oxo-5-phenyl analogs to assess structure-activity relationships (SAR) .
Methodological Tip : Use Cremer-Pople puckering parameters to quantify ring distortion .
Q. How can researchers resolve contradictions in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives?
Contradictions often arise from assay conditions or purity. Strategies include:
- Reproducibility checks : Validate synthesis (e.g., NMR purity >95%) and biological assays (e.g., dose-response curves).
- Targeted modifications : Systematically vary substituents (e.g., 2,6-difluorobenzyl vs. 4-methoxyphenyl) to isolate pharmacophores .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like cyclooxygenase-2 .
Case Study : Derivatives with electron-withdrawing groups (e.g., -NO2) show enhanced anti-inflammatory activity compared to electron-donating groups (-OCH3) .
Q. What advanced computational methods are recommended for predicting intermolecular interactions and solubility?
- Hydrogen-bonding analysis : Use graph set analysis (e.g., Etter’s formalism) to classify C–H···O and N–H···O motifs in crystal packing .
- Solubility prediction : Apply COSMO-RS or Hansen solubility parameters, factoring in the polar 7-hydroxy and lipophilic 2,6-difluorobenzyl groups .
- QSAR modeling : Train models using descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts .
Example : The 7-hydroxy group increases solubility in polar solvents (e.g., DMSO) but reduces membrane permeability.
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for thiazolo[3,2-a]pyrimidine analogs?
Yields vary due to:
- Reaction time : Under-refluxing (<8 h) reduces cyclization efficiency .
- Substituent effects : Bulky groups (e.g., 2,4,6-trimethoxybenzylidene) lower yields by steric hindrance .
- Solution : Optimize via Design of Experiments (DoE) to map temperature/time interactions.
Table : Yield Comparison by Substituent
| Substituent | Yield (%) | Source |
|---|---|---|
| 2,6-Difluorobenzyl | 65–78 | |
| 4-Methoxyphenyl | 55–70 | |
| 2,4,6-Trimethoxybenzyl | 50–60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
